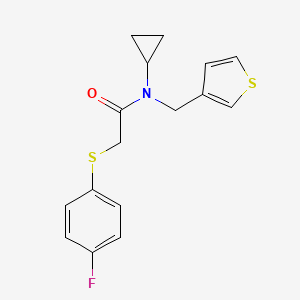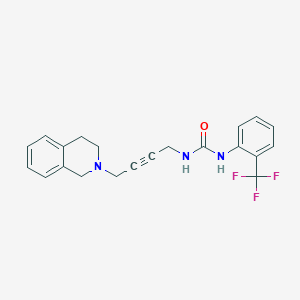
1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound, a multi-functional urea derivative, stands out due to its unique structural components. It contains the trifluoromethylphenyl group, known for contributing to enhanced biological activity, and the dihydroisoquinoline moiety, often related to biological activity modulation.
准备方法
Synthetic Routes and Reaction Conditions
1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea can be synthesized through a multi-step process involving the coupling of appropriate intermediates. A typical route might involve:
Formation of the Dihydroisoquinoline Intermediate: : Starting from isoquinoline via hydrogenation under specific conditions.
But-2-yn-1-yl Intermediate Preparation: : Through an alkylation reaction involving 2-bromo-1-butyne.
Coupling Reaction: : The key step involves coupling the dihydroisoquinoline and but-2-yn-1-yl intermediates, possibly through a palladium-catalyzed cross-coupling reaction.
Final Assembly: : Introduction of the trifluoromethylphenyl urea component under controlled conditions.
Industrial Production Methods
Scaling up this process to an industrial level requires optimization of each step for efficiency and yield. This might involve:
Catalysts selection for optimal activity and selectivity.
Reaction conditions fine-tuning to enhance yields and purity.
Continuous flow processes to manage large-scale production efficiently.
化学反应分析
Types of Reactions
1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea is reactive towards various transformations:
Oxidation and Reduction: : It can undergo oxidation at the dihydroisoquinoline ring, forming corresponding N-oxides.
Substitution Reactions: : The trifluoromethylphenyl group can be subjected to electrophilic and nucleophilic substitutions under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: : m-Chloroperbenzoic acid (m-CPBA) for N-oxide formation.
Nucleophiles: : Aliphatic or aromatic nucleophiles under mild to moderate temperatures for substitution reactions.
Major Products
Oxidation: : Yields N-oxide derivatives.
Substitution: : Produces a variety of substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Its unique structure makes it an excellent candidate for studying molecular interactions and catalysis in synthetic chemistry.
Biology
The compound's diverse functional groups allow it to interact with various biomolecules, making it useful in biochemical assays and studies.
Medicine
Potential applications in drug discovery due to its ability to modulate biological activity. Its components might interact with specific biological targets, offering pathways to develop new pharmaceuticals.
Industry
Uses in materials science for the development of new materials with unique properties, such as enhanced stability or specific reactivity.
作用机制
This compound's effects are attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electronic effects. The trifluoromethyl group often increases binding affinity and specificity, while the dihydroisoquinoline moiety can modulate the compound's overall activity.
相似化合物的比较
Similar Compounds
1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2-chlorophenyl)urea
1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2-methylphenyl)urea
Uniqueness
What sets 1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea apart is the presence of the trifluoromethyl group, which is known for enhancing biological and chemical activity. This can lead to improved efficacy and potency in various applications.
属性
IUPAC Name |
1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O/c22-21(23,24)18-9-3-4-10-19(18)26-20(28)25-12-5-6-13-27-14-11-16-7-1-2-8-17(16)15-27/h1-4,7-10H,11-15H2,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIJFFKTRMTHAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-{[(Anilinocarbonyl)oxy]ethanimidoyl}-2-(4-chlorophenyl)-4-methyl-1,3-thiazole](/img/structure/B2718729.png)
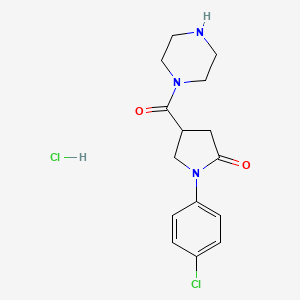
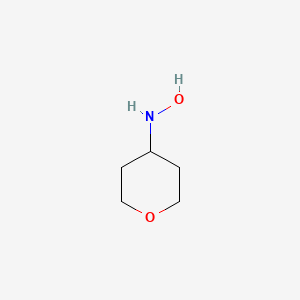
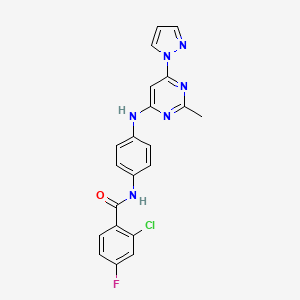
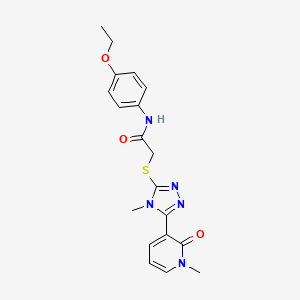
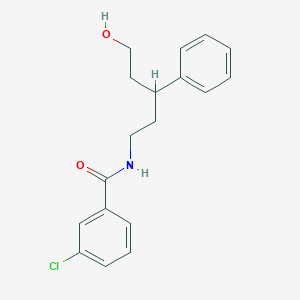
![2-[4-(Thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2718739.png)
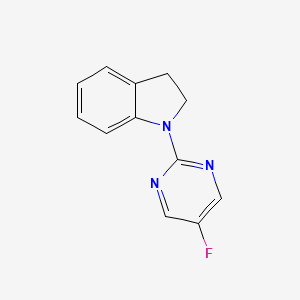
![1-[4-methyl-9-(1-phenylethyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone](/img/structure/B2718742.png)
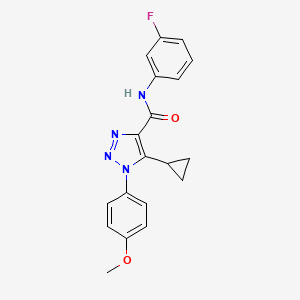
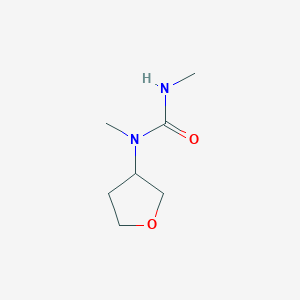
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2718747.png)
![2,6-dimethoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2718750.png)
